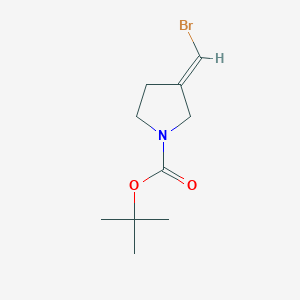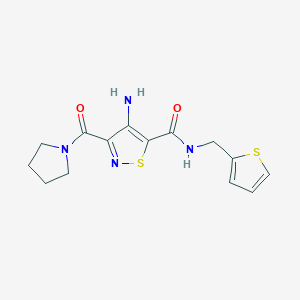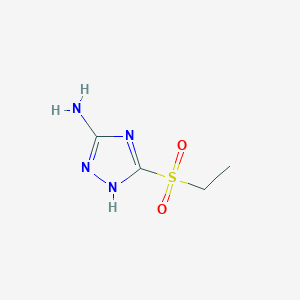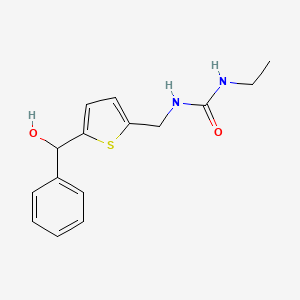![molecular formula C23H21F3N4O2 B2378158 N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775546-75-2](/img/structure/B2378158.png)
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various techniques such as milling, solution or slurry crystallization . A mild and efficient visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides is developed for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the generation of radical intermediates from C(sp2)–Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the form of the compound is solid .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide derivatives have been studied for their anti-angiogenic properties and DNA cleavage activities. These derivatives demonstrate significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Synthesis of Novel Derivatives
Efficient synthesis methods for novel derivatives of this compound have been developed. These derivatives are crucial in the exploration of new pharmaceuticals, particularly for anti-tumor applications (V. Vijayakumar et al., 2014).
NF-kappaB and AP-1 Gene Expression Inhibition
The compound and its derivatives have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies are significant in understanding the compound's potential in treating diseases involving these transcription factors (M. Palanki et al., 2000).
Metabolism in Cancer Treatment
The metabolism of similar compounds has been studied in the context of cancer treatment, particularly in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways and the potential effectiveness of these compounds in cancer therapy (Aishen Gong et al., 2010).
Chemical Modification and Analgesic Activity
Studies on the chemical modification of related compounds have shown potential in developing new analgesic agents. These findings are significant for the pharmaceutical industry, especially in the context of pain management (Cunbin Nie et al., 2020).
Capillary Electrophoresis in Quality Control
Capillary electrophoresis of related substances has been developed for quality control purposes. This method is effective in ensuring the purity and quality of pharmaceutical products containing these compounds (Lei Ye et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)20-14-21(28-15-27-20)30-12-10-16(11-13-30)22(31)29-17-6-8-19(9-7-17)32-18-4-2-1-3-5-18/h1-9,14-16H,10-13H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGJRSHICQFJIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)


![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)






![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)
